Cichoriin is a natural product found in Fraxinus insularis, Chondrilla juncea, and other organisms with data available.
Cichoriin
CAS No.: 531-58-8
Cat. No.: VC21337578
Molecular Formula: C15H16O9
Molecular Weight: 340.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 531-58-8 |
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Molecular Formula | C15H16O9 |
Molecular Weight | 340.28 g/mol |
IUPAC Name | 6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Standard InChI | InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 |
Standard InChI Key | WNBCMONIPIJTSB-TVKJYDDYSA-N |
Isomeric SMILES | C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O |
Melting Point | 213-214°C |
Introduction
Chemical Structure and Physical Properties
Cichoriin is a coumarin-type compound with the molecular formula C15H16O9 and a molecular weight of 340.2821 g/mol . The compound possesses absolute stereochemistry with 5 defined stereocenters and no E/Z centers . Its structure can be represented by the SMILES notation: OC[C@H]1OC@@HC@HC@@H[C@@H]1O .
Chemical Identifiers and Registry Information
Cichoriin has been assigned multiple identifiers across various chemical databases, facilitating its identification and tracking in scientific literature. The compound is registered with the CAS number 531-58-8 and has the InChIKey WNBCMONIPIJTSB-TVKJYDDYSA-N .
Property | Value |
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Molecular Formula | C15H16O9 |
Molecular Weight | 340.2821 g/mol |
Stereochemistry | Absolute |
Defined Stereocenters | 5/5 |
CAS Number | 531-58-8 |
InChIKey | WNBCMONIPIJTSB-TVKJYDDYSA-N |
Structural Characteristics
Cichoriin belongs to the coumarin class of compounds, which are characterized by a benzene ring fused to an α-pyrone ring . The specific structural features of cichoriin, including its hydroxyl groups and glycosidic moiety, contribute to its unique biological activity profile. The compound's structure allows for specific interactions with biological targets involved in glucose metabolism and insulin signaling.
Biological Activities
Antidiabetic Effects
The most extensively studied aspect of cichoriin's biological activity is its potential role in diabetes management. Research using high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat models has demonstrated significant ameliorative effects of cichoriin on diabetic conditions .
Effects on Glucose Metabolism
Cichoriin treatment has been shown to significantly decrease blood glucose levels in diabetic rats . This hypoglycemic effect represents one of the primary mechanisms by which cichoriin may exert therapeutic benefits in diabetes management. The glucose-lowering effect appears to be dose-dependent, with studies investigating doses of 50 mg/kg and 100 mg/kg body weight .
Pancreatic Effects and Insulin Regulation
Administration of cichoriin to diabetic rats has been shown to mitigate the histopathological characteristics of the pancreas that typically occur in diabetes . Furthermore, cichoriin treatment increases pancreatic insulin expression, suggesting a potential role in preserving or restoring beta-cell function . This pancreatic protective effect may contribute to improved glycemic control observed with cichoriin treatment.
Lipid Profile Improvement
Beyond glucose regulation, cichoriin demonstrates beneficial effects on the dysregulated lipid profile commonly associated with diabetes. Treatment with cichoriin has been shown to decrease levels of triglycerides (TG) and total cholesterol (TC) in diabetic rats . This lipid-modulating activity suggests that cichoriin may help address the broader metabolic disturbances associated with diabetes, potentially reducing the risk of cardiovascular complications.
Antioxidant Properties
Oxidative stress plays a significant role in the pathogenesis and progression of diabetes and its complications. Cichoriin exhibits notable antioxidant activity that may contribute to its therapeutic effects.
Enhancement of Antioxidant Defense Systems
Research has demonstrated that cichoriin improves total antioxidant capacity (TAC) in diabetic models . Additionally, cichoriin treatment enhances the activities of key antioxidant enzymes, including catalase and superoxide dismutase (SOD) . These enzymes play crucial roles in neutralizing reactive oxygen species and preventing oxidative damage to tissues.
Reduction of Oxidative Damage
Consistent with its enhancement of antioxidant defenses, cichoriin has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress . This reduction in MDA levels suggests that cichoriin can effectively mitigate oxidative damage in diabetic conditions.
Molecular Mechanisms of Action
Modulation of Glucose Transport
One of the key mechanisms by which cichoriin improves glucose metabolism involves the regulation of glucose transporters. Specifically, cichoriin has been shown to upregulate the mRNA and protein expression of glucose transporter 4 (GLUT4) . GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissues, and its increased expression can enhance glucose uptake from the bloodstream into these tissues.
Activation of Key Signaling Pathways
Cichoriin's effects on glucose metabolism and insulin action appear to be mediated through the modulation of multiple signaling pathways critical to metabolic regulation.
AMPK Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Research has demonstrated that cichoriin upregulates both mRNA and protein expression of AMPK . Activation of AMPK promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which can contribute to improved metabolic function in diabetic conditions.
PI3K Pathway
Phosphoinositide 3-kinase (PI3K) plays a central role in insulin signaling and glucose metabolism. Cichoriin has been shown to upregulate mRNA and protein expression of PI3K . Enhanced PI3K activity can improve insulin sensitivity and glucose utilization, contributing to the antidiabetic effects of cichoriin.
In Silico Support for Molecular Mechanisms
In silico binding studies have provided additional support for the observed biological activities of cichoriin. These computational analyses have demonstrated potential interactions between cichoriin and key molecular targets, including GLUT4, AMPK, and PI3K . These findings provide a theoretical framework for understanding the molecular basis of cichoriin's effects on glucose metabolism and insulin signaling.
Experimental Studies and Evidence
Animal Model Research
The antidiabetic effects of cichoriin have been investigated using high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat models . These models are widely used to study type 2 diabetes as they simulate both the insulin resistance (induced by high-fat diet) and the relative insulin deficiency (induced by low-dose streptozotocin) characteristic of the disease.
Experimental Design
In a key study, rats were allocated into five experimental groups :
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Group I: Control (non-diabetic)
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Group II: Diabetic control (HFD/STZ-induced, untreated)
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Group III: Diabetic rats treated with cichoriin (50 mg/kg)
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Group IV: Diabetic rats treated with cichoriin (100 mg/kg)
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Group V: Diabetic rats treated with glibenclamide (5 mg/kg) as a positive control
This experimental design allowed for the assessment of cichoriin's effects at different doses and in comparison to a standard antidiabetic medication.
Key Findings
The experimental results demonstrated that cichoriin treatment:
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Ameliorated HFD/STZ-induced diabetic conditions
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Improved glucose regulation and insulin expression
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Reduced markers of oxidative stress
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Enhanced antioxidant enzyme activities
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Upregulated key proteins involved in glucose transport and insulin signaling
These findings collectively support the potential of cichoriin as a therapeutic agent for diabetes management.
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